4-Methoxy-benzooxazole-2,7-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
4-methoxy-1,3-benzoxazole-2,7-diamine |
InChI |
InChI=1S/C8H9N3O2/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,9H2,1H3,(H2,10,11) |
InChI Key |
HDBKMNAGGQFDBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)N)OC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy Benzooxazole 2,7 Diamine and Analogues
Historical and Contemporary Approaches to Benzoxazole (B165842) Synthesis
Cyclization Reactions utilizing ortho-functionalized Anilines
A cornerstone of benzoxazole synthesis is the cyclization of ortho-functionalized anilines, most notably o-aminophenols. nih.gov This strategy involves the condensation of an o-aminophenol with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, acyl chlorides, and ketones, to form a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization to yield the benzoxazole ring. rsc.orgnih.gov The versatility of this method allows for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring.
Recent advancements have focused on the development of more efficient and environmentally friendly protocols. For instance, the reaction of o-aminophenols with β-diketones can be catalyzed by a combination of a Brønsted acid and CuI, tolerating various substituents on the aminophenol ring. organic-chemistry.org Another approach involves the reaction of ortho-substituted anilines with functionalized orthoesters, providing a connective methodology for creating libraries of multifunctional heterocycles. organic-chemistry.org Furthermore, a general method for the formation of benzoxazoles involves a copper-catalyzed cyclization of ortho-haloanilides, offering an alternative to the direct use of o-aminophenols. organic-chemistry.org
The table below summarizes various cyclization reactions for benzoxazole synthesis.
| Reactants | Catalyst/Reagent | Conditions | Product | Key Features |
| o-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel | Solvent-free, 130°C | 2-Phenylbenzoxazole | High yields, recyclable catalyst. nih.govacs.org |
| o-Aminophenol, Carboxylic Acids | Microwave irradiation | Solvent-free, catalyst-free | 2-Substituted benzoxazoles | Direct coupling, good yields for various acids. thieme-connect.com |
| o-Aminophenol, Aldehydes | Fe₃O₄-supported Lewis acidic ionic liquid | Solvent-free, 70°C, sonication | 2-Substituted benzoxazoles | Green method, short reaction times. rsc.org |
| o-Aminophenol, β-Diketones | Brønsted acid, CuI | - | 2-Substituted benzoxazoles | Tolerates various substituents. organic-chemistry.org |
| o-Haloanilides | CuI, 1,10-phenanthroline | - | Benzoxazoles | Alternative to o-aminophenols, suitable for parallel synthesis. organic-chemistry.org |
Polyphosphoric Acid-Mediated Condensations for Benzoxazole Diamine Formation
Polyphosphoric acid (PPA) has been a prominent reagent in the synthesis of benzoxazole compounds since the 1960s, particularly for the formation of benzoxazole diamines. patsnap.com PPA serves as both a solvent and a condensing agent, facilitating the cyclodehydration reaction between an o-aminophenol derivative and a dicarboxylic acid. patsnap.comcolab.wsfigshare.com
A specific example is the synthesis of p-phenylene-2,2'-bis(5-aminobenzoxazole), which is prepared by the condensation of 2,4-diaminophenol (B1205310) hydrochloride and terephthalic acid in PPA. patsnap.com The reaction mechanism involves the activation of the carboxylic acid by PPA to form a mixed anhydride (B1165640), which then reacts with the o-aminophenol. colab.wsfigshare.com The resulting intermediate undergoes acyl migration and subsequent acid-catalyzed ring closure to form the benzoxazole ring. colab.wsfigshare.com To prevent oxidation of the diamino-substituted precursors, a reducing agent such as tin(II) chloride is often added to the reaction mixture, leading to high yields of the desired benzoxazole diamine. patsnap.com
The table below outlines a typical PPA-mediated synthesis of a benzoxazole diamine.
| Reactants | Reagents | Conditions | Product | Yield |
| 2,4-Diaminophenol hydrochloride, Terephthalic acid | Polyphosphoric acid, SnCl₂ | 140-210°C, 3-4 hours | p-Phenylene-2,2'-bis(5-aminobenzoxazole) | 98% patsnap.com |
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful technique to accelerate the synthesis of benzoxazole derivatives, offering advantages such as reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating. researchgate.netbenthamdirect.comnih.gov This method has been successfully applied to the condensation of o-aminophenols with a variety of partners, including aldehydes, carboxylic acids, and nitriles. researchgate.netbenthamdirect.com
For instance, the direct coupling of carboxylic acids with 2-aminophenol (B121084) can be achieved under microwave irradiation without the need for a metal catalyst or a solvent. thieme-connect.com This approach accommodates aliphatic, aromatic, and heteroaromatic carboxylic acids, providing good yields of the corresponding 2-substituted benzoxazoles. thieme-connect.com Another notable application is the microwave-assisted, one-pot synthesis of benzothiazole (B30560) and benzoxazole libraries, which has been shown to produce compounds with analgesic properties in good to excellent yields. researchgate.net Furthermore, a novel and efficient method involves the cyclodesulfurization of in situ formed disubstituted thioureas using hydrogen peroxide as a safe oxidant under microwave irradiation, avoiding the use of metal catalysts. tandfonline.com
The following table highlights some examples of microwave-assisted benzoxazole synthesis.
| Reactants | Catalyst/Reagent | Conditions | Product | Key Features |
| o-Aminophenol, Carboxylic Acids | None | Microwave irradiation, solvent-free | 2-Substituted benzoxazoles | Catalyst- and solvent-free. thieme-connect.com |
| o-Aminophenol, Aromatic Aldehydes | Potassium cyanide | Microwave irradiation | 2-Arylbenzoxazoles | Efficient for aldehydes with electron-donating or -withdrawing groups. researchgate.net |
| Isothiocyanates, o-Substituted anilines | Hydrogen peroxide | Microwave irradiation | Benzoxazoles and related heterocycles | Metal-free, uses a safe oxidant. tandfonline.com |
| o-Aminophenol, Benzoic acid derivatives | Polyphosphoric acid | Microwave irradiation, 260 W, 4 min | 2-Aryl-substituted benzoxazoles | Rapid synthesis. researchgate.net |
Catalyst-Mediated Synthetic Strategies
A wide array of catalysts have been employed to enhance the efficiency and selectivity of benzoxazole synthesis. nih.govtandfonline.com These catalysts range from simple Brønsted and Lewis acids to more complex metal-based systems and ionic liquids. nih.govnih.gov
Metal-catalyzed reactions have been extensively explored. For example, a metal oxide alumina (B75360) catalyst has been used for benzoxazole synthesis in green solvents, offering a facile and eco-friendly approach. nih.gov Palladium complexes of dendronized amine polymers have also been developed as reusable catalysts for the reaction of o-aminophenol and benzaldehyde, using air as the oxidant and producing water as the only byproduct. nih.gov Other notable metal catalysts include Cu₂O, TiO₂-ZrO₂, and FeCl₃, which have been shown to be effective under various conditions. nih.gov
In addition to metal catalysts, ionic liquids have gained attention as green and recyclable catalysts. A Brønsted acidic ionic liquid gel has been demonstrated to be a highly efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes under solvent-free conditions. nih.govacs.org Similarly, a magnetic nanoparticle-supported Lewis acidic ionic liquid has been used for the solvent-free synthesis of benzoxazoles under ultrasound irradiation, allowing for easy catalyst recovery. rsc.org
The table below provides an overview of different catalyst-mediated synthetic strategies.
| Catalyst | Reactants | Conditions | Key Advantages |
| Brønsted acidic ionic liquid gel | o-Aminophenol, Aldehydes | Solvent-free, 130°C | High yields, recyclable catalyst, simple work-up. nih.govacs.org |
| Metal oxide alumina | o-Aminophenol, Aldehydes | Acetonitrile, room temperature | Green solvent, recyclable catalyst, eco-friendly. nih.gov |
| Palladium complexes of dendronized amine polymer | o-Aminophenol, Benzaldehyde | Ethanol, 50°C | Low catalyst loading, air as oxidant, water as byproduct. nih.gov |
| Fe₃O₄-supported Lewis acidic ionic liquid | o-Aminophenol, Aldehydes | Solvent-free, 70°C, sonication | Reusable catalyst, easy work-up, short reaction time. rsc.org |
| Silver carbonate | Phenolic imines | Acetonitrile, reflux | Mild conditions, tolerates various functional groups. tandfonline.com |
Targeted Synthesis of 4-Methoxy-benzooxazole-2,7-diamine Precursors
The synthesis of the specific target molecule, this compound, requires the careful preparation of appropriately substituted precursors.
Generation of Substituted o-Aminophenol Intermediates
A key precursor for the synthesis of this compound is a substituted o-aminophenol. The generation of such intermediates often involves multi-step synthetic sequences. For example, the synthesis of 4-carbomethoxy-2-aminophenol starts with the nitration of a phenol (B47542) derivative using aluminium nitrate (B79036) in an acetic acid-acetic anhydride mixture. The resulting nitrophenol is then reduced to the corresponding aminophenol. A common method for this reduction is the use of sodium dithionite (B78146) in boiling alcohol. This provides the necessary o-aminophenol with a substituent that can be further elaborated or is desired in the final product.
The synthesis of a 2,4-diaminophenol derivative, another crucial precursor, has also been documented. For instance, 2,4-diaminophenol hydrochloride is a commercially available or readily synthesized compound that serves as a key building block in the PPA-mediated synthesis of benzoxazole diamines. patsnap.com
The following table illustrates a general route for the synthesis of a substituted o-aminophenol.
| Starting Material | Reagents | Intermediate | Reagents for Reduction | Final Intermediate |
| Phenol derivative (e.g., a substituted phenol) | Aluminium nitrate, Acetic acid-acetic anhydride | Substituted nitrophenol | Sodium dithionite, Boiling alcohol | Substituted o-aminophenol |
Strategies for Introducing Methoxy (B1213986) Functionality
The introduction of a methoxy group onto the benzoxazole core is typically achieved by starting with a precursor that already contains this functionality. In the context of this compound synthesis, the most direct approach involves the use of 4-methoxyphenol (B1676288) or its derivatives as the foundational building block.
The methoxy group is a strong electron-donating group, which influences the regioselectivity of subsequent electrophilic substitution reactions, such as nitration. The synthesis of methoxy-substituted benzoxazoles often involves the cyclization of a corresponding methoxy-substituted 2-aminophenol. organic-chemistry.org For instance, various 2-substituted benzoxazoles bearing methoxy groups have been synthesized from methoxy-substituted 2-aminophenols and different coupling partners. capes.gov.brnih.gov
A common precursor for methoxy-substituted benzoxazoles is a methoxy-substituted 2-aminophenol. The synthesis of such precursors can be achieved through various routes, including the nitration of a methoxyphenol followed by reduction. For example, the synthesis of 4-methoxy-2-nitroaniline (B140478) can be achieved through a three-step process of acetylation of 4-methoxyaniline, followed by nitration and subsequent hydrolysis. google.com This nitroaniline can then be converted to the corresponding 2-aminophenol derivative.
Table 1: Examples of Reactions Introducing or Utilizing Methoxy Precursors in Benzoxazole Synthesis
| Starting Material | Reagent(s) | Product | Reference |
| 4-Methoxyaniline | 1. Acetic anhydride 2. Nitrating agent 3. Hydrolysis | 4-Methoxy-2-nitroaniline | google.com |
| 2-Aminophenol with methoxy substituent | β-Diketones, CuI, Brønsted acid | 2-Substituted benzoxazole with methoxy group | organic-chemistry.org |
| Equilin | 1. N-Bromoacetamide 2. Methoxide, CuCl₂, 15-crown-5 | 4-Methoxyequilin | nih.gov |
Strategies for Introducing Diamine Moieties
The introduction of two amino groups at the 2 and 7 positions of the 4-methoxybenzoxazole core is a challenging synthetic task that typically involves a multi-step sequence. A common and effective strategy is the introduction of nitro groups, which can then be reduced to the corresponding amines.
A plausible synthetic route towards this compound would begin with the dinitration of 4-methoxyphenol to yield 2,6-dinitro-4-methoxyphenol. nih.gov This is followed by a selective reduction of one nitro group, typically the one ortho to the hydroxyl group, to give 2-amino-6-nitro-4-methoxyphenol. stackexchange.com The selective reduction of dinitro compounds can be achieved using reagents like sodium sulfide (B99878) or polysulfides, a method known as the Zinin reduction. stackexchange.comechemi.com
Once the 2-amino-6-nitro-4-methoxyphenol intermediate is obtained, the benzoxazole ring can be formed. The reaction with cyanogen (B1215507) bromide (CNBr) is a well-established method for constructing the 2-aminobenzoxazole (B146116) scaffold. researchgate.net This cyclization would yield 2-amino-7-nitro-4-methoxybenzoxazole. The final step is the reduction of the remaining nitro group at the 7-position to an amine. This reduction can be carried out using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with agents like tin(II) chloride (SnCl₂) in hydrochloric acid. nih.gov The reduction of a nitro group to an amine on a pre-formed benzoxazole ring is a known transformation. bris.ac.uk
Table 2: Key Steps in the Synthesis of Diaminobenzoxazole Analogues
| Reaction Step | Precursor | Reagent(s) | Intermediate/Product | Reference |
| Dinitration | Guaiacol (2-methoxyphenol) | Nitrating agent | 2-Methoxy-4,6-dinitrophenol | nih.gov |
| Selective Nitro Reduction | 2,4-Dinitrophenol | Ammonium (B1175870) sulfide | 2-Amino-4-nitrophenol or 4-Amino-2-nitrophenol | stackexchange.comcdc.gov |
| 2-Aminobenzoxazole Formation | 2-Aminophenol | Cyanogen bromide (CNBr) | 2-Aminobenzoxazole | researchgate.net |
| Nitro Group Reduction | 2-Amino-6-nitrobenzothiazole | SnCl₂/H₂O | 2,6-Diaminobenzothiazole | nih.gov |
Reaction Mechanisms in Benzoxazole Formation relevant to this compound Synthesis
The formation of the benzoxazole ring is a cornerstone of the synthesis of this compound. The most common method involves the condensation of a 2-aminophenol with a one-carbon electrophile, followed by cyclization and dehydration. echemi.comnih.gov
In the proposed synthesis of this compound, the key cyclization step would involve the reaction of 2-amino-4-methoxy-6-nitrophenol with cyanogen bromide. The mechanism for this transformation is initiated by the nucleophilic attack of the amino group of the 2-aminophenol onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbon of the newly formed cyanamide (B42294) intermediate. Subsequent tautomerization and elimination of hydrogen bromide lead to the formation of the aromatic 2-aminobenzoxazole ring.
Alternatively, if a carboxylic acid or aldehyde is used as the one-carbon source, the reaction mechanism typically proceeds through the formation of a Schiff base or an amide intermediate, respectively. researchgate.net This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final benzoxazole product. For example, when using an aldehyde, the amino group of the 2-aminophenol attacks the carbonyl carbon to form a carbinolamine, which then dehydrates to a Schiff base (imine). An intramolecular nucleophilic attack of the phenolic oxygen onto the imine carbon leads to a dihydrobenzoxazole intermediate, which then aromatizes, often through oxidation, to the benzoxazole. researchgate.net
Green Chemistry Principles in the Synthesis of Benzoxazole Derivatives
The synthesis of benzoxazole derivatives has increasingly been guided by the principles of green chemistry, aiming to develop more environmentally benign and efficient processes. nih.govnih.gov These principles are highly relevant to the multi-step synthesis of a complex molecule like this compound.
Key green chemistry strategies applicable to benzoxazole synthesis include:
Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Modern approaches focus on using water, ionic liquids, or solvent-free conditions. organic-chemistry.orgcdc.gov For instance, the condensation of 2-aminophenols with aldehydes has been successfully carried out in water using a reusable acid catalyst. cdc.gov
Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry. Nanoparticle catalysts, such as those based on Fe₃O₄, have been employed for the synthesis of benzoxazoles, allowing for easy separation and reuse. organic-chemistry.orgnih.gov Brønsted acidic ionic liquids have also been used as efficient and recyclable catalysts for benzoxazole synthesis under solvent-free conditions. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. One-pot syntheses and tandem reactions are examples of atom-economical approaches that are being developed for benzoxazole derivatives.
Energy Efficiency: The use of microwave irradiation or ultrasound has been shown to accelerate reaction times and improve yields in benzoxazole synthesis, often under milder conditions than conventional heating. organic-chemistry.org
Use of Renewable Feedstocks and Less Hazardous Reagents: While not always straightforward for complex targets, the principles encourage the use of starting materials derived from renewable sources and the replacement of hazardous reagents (like toxic heavy metals or harsh acids) with safer alternatives.
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 4-Methoxy-benzooxazole-2,7-diamine, both ¹H and ¹³C NMR would provide critical information for structural verification.
In the ¹H NMR spectrum, the aromatic protons on the benzooxazole ring system are expected to appear in the range of δ 6.5-8.0 ppm. libretexts.org The exact chemical shifts and coupling patterns would be influenced by the positions of the methoxy (B1213986) and diamine substituents. The methoxy group's protons would likely produce a sharp singlet around δ 3.7-3.9 ppm. nih.govnih.gov The protons of the two amino groups would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring typically resonate between δ 110 and 140 ppm. libretexts.org The carbon of the methoxy group would be expected in the upfield region, around δ 55-60 ppm. The carbons directly attached to the nitrogen and oxygen atoms of the oxazole (B20620) ring would have characteristic chemical shifts, further confirming the heterocyclic structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 8.0 | Multiplet |
| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-H | 110 - 130 |
| Aromatic C-N | 130 - 150 |
| Aromatic C-O | 140 - 160 |
| Oxazole C=N | ~150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₈H₉N₃O₂), the expected molecular weight is approximately 179.18 g/mol . High-resolution mass spectrometry would be able to confirm the elemental composition.
The fragmentation of this molecule under electron ionization would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related structures include the loss of a methyl group (•CH₃) from the methoxy substituent, followed by the loss of carbon monoxide (CO). The cleavage of the oxazole ring and fragmentation of the benzene (B151609) ring would also produce characteristic ions. The study of amino acid derivatives by mass spectrometry has shown that amino groups can direct fragmentation pathways. nih.govresearchgate.netrsc.org
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
|---|---|
| 179 | [M]⁺ |
| 164 | [M - CH₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, methoxy, and aromatic benzooxazole functionalities.
The N-H stretching vibrations of the primary amino groups are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. nih.gov The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. libretexts.orgorgchemboulder.com The C-O stretching of the aryl-alkyl ether (methoxy group) would likely show a strong absorption around 1250 cm⁻¹ and another near 1030 cm⁻¹. nih.gov The C=N stretching of the oxazole ring is expected in the 1630-1680 cm⁻¹ region. nih.gov Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. libretexts.orgpressbooks.pub
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methoxy (-OCH₃) | C-O Stretch | 1250 and 1030 |
| Oxazole (C=N) | C=N Stretch | 1630 - 1680 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a conjugated system. Aromatic compounds like benzoxazoles typically show characteristic absorptions in the UV region. libretexts.orgpressbooks.pub The benzooxazole core itself has a moderately intense absorption band around 285 nm. cdnsciencepub.com
For this compound, the presence of the methoxy and diamine substituents, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. Studies on other substituted benzoxazoles have shown absorption maxima ranging from 336 to 374 nm. scielo.br Therefore, it is anticipated that this compound will show significant absorption in the UVA range.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) |
|---|
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide accurate bond lengths, bond angles, and intermolecular interactions.
Based on studies of other benzoxazole (B165842) derivatives, the benzooxazole ring system is expected to be planar. acs.orgacs.org The methoxy group may lie in the plane of the benzene ring to maximize conjugation, or it could be slightly out of plane. The amino groups would also have specific orientations relative to the ring. X-ray crystallography would also reveal details about hydrogen bonding networks formed by the amino groups, which would be crucial in understanding the solid-state packing and properties of the compound.
Computational and Theoretical Chemistry Investigations
Ab Initio Calculations for Quantum Chemical Properties
No literature detailing ab initio calculations for the quantum chemical properties of 4-Methoxy-benzooxazole-2,7-diamine was identified.
Molecular Dynamics (MD) Simulations relevant to Molecular Interactions
No studies involving molecular dynamics simulations to investigate the interactions of this compound were found in the search results.
To fulfill the user's request, dedicated computational studies on this compound would need to be performed and published.
In Silico Studies of Molecular Interactions
Following a comprehensive search of scientific literature and chemical databases, no specific in silico studies, molecular docking analyses, or other computational chemistry investigations focused on the molecular interactions of the compound This compound have been identified.
The absence of published research in this specific area means that detailed findings, including data on binding affinities, interaction types (such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions), and key interacting residues with specific biological targets, are not available. Consequently, data tables summarizing such molecular interactions cannot be provided.
While computational studies have been conducted on the broader class of benzoxazole (B165842) derivatives, the strict focus of this article on This compound prevents the inclusion of that more general data. The unique structural and electronic properties endowed by the specific arrangement of the methoxy (B1213986) and diamine functional groups on the benzooxazole core would necessitate dedicated computational models to yield scientifically accurate and relevant findings.
Future computational research would be required to elucidate the potential molecular interactions of This compound . Such studies would likely involve:
Molecular Docking: To predict the preferred binding orientation of the compound within the active site of various protein targets.
Molecular Dynamics Simulations: To simulate the dynamic behavior of the compound-protein complex over time, providing insights into the stability of the binding and the nature of the interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM): To provide a more accurate description of the electronic interactions, particularly for reactions or charge-transfer processes.
Until such research is performed and published, the molecular interaction profile of This compound from a computational standpoint remains uncharacterized.
Chemical Reactivity and Derivatization Strategies
Electrophilic Aromatic Substitution Patterns on the Benzoxazole (B165842) Ring System
The benzene (B151609) portion of the benzoxazole ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three powerful electron-donating groups: the C4-methoxy group, the C7-amino group, and the ring oxygen atom. wikipedia.org All three are ortho-, para-directing groups.
The directing effects of these groups would combine to determine the position of substitution:
C7-Amino Group: Strongly directs electrophiles to the ortho position (C6). The para position is occupied by the fused oxazole (B20620) ring.
C4-Methoxy Group: Strongly directs electrophiles to its ortho (C5) and para (C7, already substituted) positions.
Ring Oxygen: Activates the aromatic ring, reinforcing the directing effects of the other substituents.
Considering these influences, the most probable sites for electrophilic attack are the C5 and C6 positions. The C5 position is activated by the C4-methoxy group (ortho) and the ring oxygen, while the C6 position is activated by the C7-amino group (ortho). The precise outcome would likely be a mixture of isomers, with the exact ratio depending on the specific electrophile and reaction conditions. Steric hindrance at C5, being flanked by the methoxy (B1213986) group and the C6 position, might favor substitution at C6.
Typical electrophilic aromatic substitution reactions could include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to introduce a halogen atom.
Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).
Friedel-Crafts Reactions: Alkylation or acylation, although the strong activating nature of the amine groups can lead to complications like over-alkylation and catalyst poisoning. wikipedia.org
Nucleophilic Reactions Involving Amine Functionalities
The primary amine at C7 and the 2-amino group are both strong nucleophiles, capable of reacting with a wide range of electrophiles. youtube.comyoutube.com The 2-amino group, being part of an aminal-like system (O-C-N), may exhibit different reactivity compared to the aromatic C7-amino group.
Key reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used as a protective strategy for amines or to introduce new functional groups.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. youtube.com Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, particularly at the more reactive C7-amino group.
Given the two amine groups, selective functionalization would be a significant challenge, likely requiring the use of protecting groups or carefully controlled reaction conditions to differentiate between the C2 and C7 positions.
Reactions at the Methoxy Group
The aryl methoxy group is generally stable, but it can be cleaved to reveal the corresponding phenol (B47542). This transformation is typically achieved under harsh conditions using strong protic acids like HBr and HI, or with potent Lewis acids such as boron tribromide (BBr₃). The resulting phenol at C4 would be a valuable handle for further derivatization, for example, through Williamson ether synthesis or esterification.
Formation of Functionalized Derivatives and Analogues
The functional groups on the 4-Methoxy-benzooxazole-2,7-diamine core serve as versatile anchor points for the synthesis of a diverse library of analogues. Such derivatization is fundamental in fields like medicinal chemistry for tuning the molecule's physicochemical and biological properties. nih.govnih.gov
N-substitution is a primary strategy for modifying the properties of the parent diamine. By reacting the amine groups, researchers can introduce a variety of substituents to probe interactions with biological targets. acs.orgnih.gov
Table 1: Hypothetical N-Substitution Reactions
| Reagent | Expected Product at Amine Groups | Purpose/Application |
|---|---|---|
| Acetic Anhydride (B1165640) | N,N'-diacetyl-4-methoxy-benzooxazole-2,7-diamine | Modulation of solubility, H-bond donation |
| Benzoyl Chloride | N,N'-dibenzoyl-4-methoxy-benzooxazole-2,7-diamine | Introduce aromatic moieties for π-stacking |
| Methanesulfonyl Chloride | N,N'-bis(methylsulfonyl)-4-methoxy-benzooxazole-2,7-diamine | Introduce strong H-bond acceptors |
| Benzaldehyde | Schiff base/imine formation (likely at C7-NH₂) | Intermediate for further reactions, e.g., reduction to benzylamine |
The arrangement of substituents on the benzoxazole core, particularly after initial derivatization, can be exploited to construct additional fused heterocyclic rings. The presence of two proximal nitrogen nucleophiles (or a nucleophile ortho to an introduced electrophilic site) is a classic precursor for cyclization. nih.gov For example, a derivative where the C7-amine is present alongside a new substituent at C6 could undergo intramolecular cyclization. A more direct approach would involve reacting the diamine core with a bifunctional electrophile. For instance, reaction with a 1,2-dicarbonyl compound like glyoxal (B1671930) or 2,3-butanedione (B143835) could potentially lead to the formation of a pyrazine (B50134) ring fused to the benzoxazole system.
Table 2: Potential Cyclization Strategies
| Reagent | Intermediate/Derivative | Resulting Fused System |
|---|---|---|
| 1. Nitration at C62. Reduction of NO₂ to NH₂ | 4-Methoxy-benzooxazole-2,6,7-triamine | React with formic acid to form a fused imidazole (B134444) ring. |
| α-Diketone (e.g., Biacetyl) | Diamine core | Fused pyrazine ring system. |
In drug discovery, the systematic modification of a hit compound is essential for developing potent and selective drug candidates. This process, known as Structure-Activity Relationship (SAR) analysis, would be critical for exploring the potential of this compound. researchgate.netnih.gov
Key SAR derivatization strategies would include:
Amine Modification: Acylation, sulfonylation, and alkylation of the C2 and C7 amines to explore the importance of hydrogen bond donors/acceptors and basicity.
Methoxy Group Modification: Cleavage to the C4-phenol and subsequent alkylation with various alkyl chains to probe the effects of lipophilicity and steric bulk in that region.
Aromatic Ring Substitution: Introducing small electron-donating or electron-withdrawing groups at the C5 and C6 positions to modulate the electronic properties of the aromatic system.
Each new analogue would be tested in a relevant biological assay to build a comprehensive understanding of how each structural modification impacts activity, providing a roadmap for designing optimized compounds.
Biological Activity Mechanisms and Structure Activity Relationship Studies
General Biological Significance of Benzoxazole (B165842) Scaffolds
The benzoxazole core, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in drug discovery. nih.govresearchgate.net This heterocyclic system is found in both natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govnih.gov Its aromatic and relatively stable nature, which also possesses reactive sites for functionalization, makes it a versatile starting point for the synthesis of new therapeutic agents. wikipedia.org
Benzoxazole derivatives are recognized for their significant pharmacological potential, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties. nih.govresearchgate.netnih.govjocpr.com Some compounds containing this scaffold have been investigated for neurological disorders and have been commercialized as pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen (B1668000) (though later withdrawn). nih.govnih.gov The ability of benzoxazoles to act as isosteres of natural nucleic bases like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biological polymers. jocpr.com The diverse applications of benzoxazole derivatives have made them a subject of extensive research in the quest for novel and more effective drugs. nih.gov
Interaction with Biopolymers and Biological Targets
The therapeutic effects of benzoxazole derivatives stem from their interactions with various biopolymers and biological targets. nih.gov The physicochemical properties of the benzoxazolone nucleus, featuring both lipophilic and hydrophilic parts, influence how these molecules bind to their respective targets. nih.gov These interactions can occur through mechanisms such as hydrogen bonding and π-π stacking, leading to the assembly of supramolecular complexes. taylorandfrancis.com
Key biological targets for benzoxazole derivatives include a range of enzymes and receptors that are crucial for cell signaling and survival. researchgate.netresearchgate.net For instance, they have been designed to interact with protein kinases, DNA topoisomerases, and other enzymes involved in pathological processes. researchgate.netbenthamdirect.comresearchgate.net The electronic and structural features of the benzoxazole ligand play a critical role in determining the structure and function of the resulting complexes with biological targets. taylorandfrancis.com Research has focused on elucidating these interactions to design more potent and selective inhibitors for various diseases. ontosight.airesearchgate.net
Receptor Binding Studies and Enzyme Inhibition Mechanisms
The biological activity of many benzoxazole derivatives is attributed to their ability to bind to specific receptors and inhibit enzyme function. researchgate.netnih.gov These compounds have been shown to be potent inhibitors of several key enzymes, which is a primary mechanism for their therapeutic effects. researchgate.net
Kinase Inhibition
Kinases are a major class of enzymes targeted in cancer therapy due to their role in cell proliferation and angiogenesis. tandfonline.comnih.gov Benzoxazole derivatives have been developed as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.govnih.gov Inhibition of the VEGFR-2 signaling pathway is a critical strategy in anti-cancer therapy. nih.gov
Studies have shown that novel series of benzoxazole derivatives can effectively inhibit VEGFR-2. For example, compound 12l from one study demonstrated potent VEGFR-2 inhibitory activity with an IC₅₀ value of 97.38 nM. tandfonline.com Another study identified compound 14o as a significant inhibitor with a VEGFR-2 protein concentration of 586.3 pg/ml. nih.gov The anti-proliferative activity of these compounds often correlates with their ability to inhibit VEGFR-2, suggesting this as a primary mechanism of action. nih.gov These findings highlight the potential of the benzoxazole scaffold in developing targeted anti-cancer agents. tandfonline.comnih.gov
Table 1: Kinase Inhibition by Benzoxazole Derivatives
| Compound | Target | Activity | Source |
|---|---|---|---|
| 12l | VEGFR-2 | IC₅₀ = 97.38 nM | tandfonline.com |
| 14o | VEGFR-2 | 586.3 pg/ml (protein conc.) | nih.gov |
| 14l | VEGFR-2 | 636.2 pg/ml (protein conc.) | nih.gov |
| 14b | VEGFR-2 | 705.7 pg/ml (protein conc.) | nih.gov |
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a significant virulence factor for certain bacteria, such as Helicobacter pylori, making it a target for treating gastroduodenal diseases. nih.govnih.gov Benzoxazole and related benzimidazole (B57391) scaffolds have been investigated as potent urease inhibitors. nih.govtandfonline.com
Several studies have synthesized hybrid molecules containing benzoxazole or benzimidazole moieties and tested their urease inhibitory potential. nih.govtandfonline.com For instance, a series of triazinoindole bearing benzimidazole/benzoxazole derivatives showed moderate to excellent inhibition against the urease enzyme, with IC₅₀ values ranging from 0.20 to 36.20 μM. nih.gov Another study on benzimidazole derivatives reported compounds with potent urease inhibition, with compound 8g showing an IC₅₀ of 5.85 µM. tandfonline.com These results indicate that the benzoxazole heterocyclic system is a promising framework for the development of new urease inhibitors. nih.govtandfonline.com
Table 2: Urease Inhibition by Benzoxazole and Related Derivatives
| Compound Series | Standard | IC₅₀ Range (µM) | Source |
|---|---|---|---|
| Triazinoindole-benzimidazole/benzoxazoles | Thiourea | 0.20 ± 0.01 to 36.20 ± 0.70 | nih.gov |
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage the topological states of DNA during cellular processes like replication and transcription, making them established targets for cancer chemotherapy. esisresearch.orgtandfonline.com Benzoxazole derivatives have been identified as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). benthamdirect.comnih.gov
In one study, several 2,5-disubstituted-benzoxazole derivatives were investigated for their inhibitory activity. esisresearch.orgnih.gov Compounds such as 5-amino-2-(p-fluorophenyl)benzoxazole (3) and 5-amino-2-(p-bromophenyl)benzoxazole (5) were found to be potent Topo I inhibitors, with IC₅₀ values of 132.3 and 134.1 μM, respectively. esisresearch.orgnih.gov In the same study, 2-(p-nitrobenzyl)benzoxazole (6) and 5-Chloro-2-(p-methylphenyl)benzoxazole (4) were significant Topo II inhibitors with IC₅₀ values of 17.4 and 22.3 μM, respectively. tandfonline.comnih.gov Another investigation found that 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) was the most effective Topo II inhibitor with an IC₅₀ of 71 μM, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) was a potent Topo I inhibitor with an IC₅₀ of 104 μM. benthamdirect.comesisresearch.org These studies demonstrate that the benzoxazole scaffold can be modified to create selective or dual inhibitors of DNA topoisomerases. benthamdirect.com
Table 3: Topoisomerase Inhibition by Benzoxazole Derivatives
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| 5-amino-2-(p-fluorophenyl)benzoxazole (3) | Topo I | 132.3 | esisresearch.orgnih.gov |
| 5-amino-2-(p-bromophenyl)benzoxazole (5) | Topo I | 134.1 | esisresearch.orgnih.gov |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topo I | 104 | benthamdirect.comesisresearch.org |
| 2-(p-nitrobenzyl)benzoxazole (6) | Topo II | 17.4 | tandfonline.comnih.gov |
| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Topo II | 22.3 | tandfonline.comnih.gov |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topo II | 71 | benthamdirect.comesisresearch.org |
GSH Inhibition
Glutathione (B108866) S-transferases (GSTs) are a family of enzymes involved in cellular detoxification by conjugating glutathione (GSH) to various xenobiotics. researchgate.netresearchgate.net Overexpression of certain GSTs, like GST P1-1, is associated with drug resistance in cancer cells, making them a target for inhibition to enhance the efficacy of chemotherapy. researchgate.net
Novel benzazole derivatives have been tested for their ability to inhibit human GST P1-1. researchgate.netresearchgate.net One study identified N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4-nitro-benzenesulfonamide (Compound-18) as the most potent inhibitor of GST P1-1, with an IC₅₀ value of approximately 10 μM. researchgate.net This compound exhibited a mixed inhibition pattern with respect to GSH. researchgate.net The study suggested that the 4-nitrobenzenesulfonamido moiety at the 5-position of the benzoxazole ring is crucial for binding and inhibitory activity. researchgate.net These findings indicate that benzoxazole derivatives can serve as a lead structure for developing agents that overcome cancer drug resistance. researchgate.net
Table 4: Glutathione S-Transferase (GST) P1-1 Inhibition by Benzoxazole Derivatives
| Compound | Target | Activity | Inhibition Type | Source |
|---|
| N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4-nitro-benzenesulfonamide (Compound-18) | GST P1-1 | IC₅₀ ≈ 10 μM | Mixed with GSH | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Benzoxazole Diamine Derivatives
Comprehensive structure-activity relationship (SAR) studies specifically for 4-Methoxy-benzooxazole-2,7-diamine are not available in the current body of scientific literature. SAR studies on the broader family of benzoxazole derivatives have been conducted in various therapeutic areas, such as antimicrobial and anticancer research. nih.gov These studies have explored how different substituents on the benzoxazole core influence biological efficacy.
For the broader class of benzoxazole derivatives, research has shown that the nature and position of substituents significantly impact their biological activities. nih.govresearchgate.net For example, in the context of antimicrobial agents, substitutions at the 2-position of the benzoxazole ring have been a primary focus. nih.gov Similarly, for anticancer activity, various substitutions on the benzoxazole scaffold have been explored to enhance potency and selectivity. However, without specific studies on this compound, it is not possible to detail the impact of its specific substitution pattern—a methoxy (B1213986) group at the 4-position and diamine groups at the 2 and 7-positions—on its biological efficacy.
Information regarding the conformational aspects and binding affinity of this compound is not available. Such studies are crucial for understanding how a molecule interacts with its biological target. For other benzoxazole derivatives, molecular docking studies have been employed to predict binding modes and affinities to specific enzymes or receptors. These computational approaches help in rationalizing the observed biological activities and in designing more potent analogs. In the absence of any identified biological target or activity for this compound, no such conformational or binding affinity studies have been reported.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Strategies for Benzoxazole (B165842) Diamines
The synthesis of benzoxazole derivatives has traditionally relied on the condensation of 2-aminophenols with various carbonyl compounds. rsc.orgrsc.org However, future research is focused on developing more efficient, sustainable, and versatile synthetic methodologies.
Key emerging strategies include:
Green Chemistry Approaches: The use of environmentally benign catalysts and solvents is a major trend. For instance, researchers are exploring the use of nanocatalysts, ionic liquids, and microwave-assisted synthesis to improve reaction efficiency and reduce waste. rsc.orgijpbs.com Ultrasound has also been employed as a green tool for the synthesis of novel benzoxazole derivatives. ijpbs.com
One-Pot Syntheses: Methodologies that allow for the construction of complex benzoxazole derivatives in a single step are highly sought after. For example, a one-pot synthesis of benzoxazole derivatives has been developed using a Brønsted acidic ionic liquid gel catalyst in solvent-free conditions. rsc.org
Catalytic Systems: The development of novel metal-based and organocatalytic systems continues to be a priority. These catalysts can offer higher yields, greater selectivity, and milder reaction conditions. For example, copper nanoparticles have been used as a catalyst for a one-pot synthesis of 2-aryl benzoxazoles. ijpbs.com
| Synthetic Approach | Catalyst/Reagent | Key Advantages |
| Ionic Liquid-Promoted Synthesis | Brønsted acidic ionic liquid gel | Green, reusable catalyst, high yield |
| Nanocatalysis | Ag@TiO2 nanocomposite | One-pot synthesis in aqueous media |
| Microwave-Assisted Synthesis | p-TsOH | Rapid reaction times |
| Ultrasound-Assisted Synthesis | N/A | Environmentally friendly |
Advanced Computational Modeling for Structure-Property Prediction
Computational modeling is becoming an indispensable tool in the design and study of new benzoxazole derivatives. These methods allow for the prediction of molecular properties and biological activities, saving significant time and resources in the laboratory.
Future research in this area will likely focus on:
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide highly accurate predictions of electronic structure, reactivity, and spectroscopic properties. DFT calculations can be used to understand the dynamics of benzoxazole-based molecular motors. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the structural features of molecules with their biological activity. This information can then be used to design new compounds with enhanced potency. tandfonline.com
Molecular Docking and Dynamics Simulations: These techniques are used to predict how a molecule will bind to a biological target, such as a protein or enzyme. This is crucial for understanding the mechanism of action of drugs and for designing new therapeutic agents. nih.govnih.gov For example, molecular docking has been used to study the binding of benzoxazole derivatives to PARP-2, a protein implicated in breast cancer. nih.gov
Exploration of New Biological Targets and Mechanisms
Benzoxazole derivatives have already demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govlongdom.org Future research will aim to identify new biological targets and elucidate the mechanisms of action for these compounds.
Emerging areas of investigation include:
Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions. Benzoxazole scaffolds can be used to design molecules that disrupt these interactions.
Epigenetic Targets: There is growing interest in developing drugs that target epigenetic modifications, which play a key role in cancer and other diseases. Benzoxazole derivatives could be explored as inhibitors of enzymes involved in these processes.
Neurodegenerative Diseases: Some benzoxazole derivatives have shown potential as anti-Alzheimer's agents by inhibiting acetylcholinesterase and butyrylcholinesterase. tandfonline.com Further research could explore their potential in treating other neurodegenerative disorders.
Infectious Diseases: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Benzoxazole derivatives have shown promise as antibacterial and antiprotozoal agents. olemiss.edunih.govnih.gov For instance, certain derivatives have shown activity against Plasmodium falciparum, the parasite that causes malaria. olemiss.edu
| Biological Target | Therapeutic Area | Example |
| Bcl-2 | Cancer | Inhibition of anti-apoptotic proteins in colorectal cancer. nih.gov |
| PARP-2 | Breast Cancer | Inhibition of DNA repair enzymes in cancer cells. nih.gov |
| VEGFR-2 | Cancer | Inhibition of angiogenesis (the formation of new blood vessels) that tumors need to grow. nih.govtandfonline.com |
| Acetylcholinesterase/Butyrylcholinesterase | Alzheimer's Disease | Inhibition of enzymes that break down neurotransmitters. tandfonline.com |
| PfPNP | Malaria | Deregulation of purine (B94841) nucleoside phosphorylase in the malaria parasite. olemiss.edudoaj.org |
Design of Next-Generation Benzoxazole-Based Functional Materials
The unique photophysical and electronic properties of the benzoxazole ring system make it an attractive building block for advanced functional materials.
Future research in this area is expected to focus on:
Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives can be used as fluorescent emitters or host materials in OLEDs for displays and lighting applications.
Organic Photovoltaics (OPVs): The electron-deficient nature of the benzoxazole ring makes it suitable for use as an acceptor material in organic solar cells.
High-Performance Polymers: Polybenzoxazoles are known for their exceptional thermal stability and mechanical strength. rsc.org Future work will focus on developing new monomers and polymerization methods to create polymers with tailored properties for applications in aerospace and electronics.
Chemosensors: The fluorescence of benzoxazole derivatives can be sensitive to the presence of specific ions or molecules, making them promising candidates for the development of chemical sensors.
Interdisciplinary Research Integrating Chemistry and Material Science for Novel Applications
The future of benzoxazole research lies in the convergence of chemistry, biology, and materials science. This interdisciplinary approach will be crucial for translating fundamental discoveries into real-world applications.
Potential areas for synergistic research include:
Theranostics: Combining the therapeutic and diagnostic capabilities of benzoxazole derivatives into a single agent. For example, a fluorescent benzoxazole-based drug could be used to both visualize and treat a tumor.
Bioelectronics: Developing biocompatible electronic devices based on benzoxazole-containing materials for applications such as biosensors and neural interfaces.
Smart Materials: Creating materials that can respond to external stimuli, such as light or pH, by changing their properties. Benzoxazole-based molecular switches and motors are early examples of this concept. acs.org
Q & A
Q. What are the common synthetic routes for preparing 4-Methoxy-benzooxazole-2,7-diamine?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors under controlled conditions. For example:
Precursor Preparation : Start with a substituted benzoxazole derivative (e.g., 5-methoxy-1,3-benzoxazol-2-amine) and introduce amino groups at positions 2 and 7 via nucleophilic substitution or condensation reactions .
Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) under reflux (80–120°C) for 8–18 hours. Acid catalysts (e.g., glacial acetic acid) may enhance reaction efficiency .
Purification : Post-reaction, purify via recrystallization (ethanol/water) or column chromatography. Yields range from 50–65% depending on substituent reactivity .
Table 1 : Key Reaction Parameters and Yields
| Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|
| DMF | 100 | 12 | AcOH | 65 |
| DMSO | 120 | 18 | None | 58 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., N-H stretch at ~3178 cm⁻¹, C-O-C bending at 1250–1050 cm⁻¹) .
- NMR : Use H NMR to confirm methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.0–8.0 ppm). C NMR resolves carbonyl (C=O, ~165 ppm) and aromatic carbons .
- Mass Spectrometry : HRMS (EI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 184.05 for C₈H₈N₂O₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
-
Solvent Selection : DMF outperforms DMSO due to better solubility of intermediates, reducing side-product formation .
-
Catalyst Screening : Substituent-dependent acid/base catalysts (e.g., p-toluenesulfonic acid for electron-deficient amines) increase yields by 10–15% .
-
Temperature Control : Lower temperatures (80–90°C) minimize decomposition of methoxy groups, critical for preserving regioselectivity .
Table 2 : Impact of Catalysts on Yield
Catalyst Solvent Yield (%) Side Products (%) Glacial AcOH DMF 72 5 None DMSO 58 12
Q. How can discrepancies in NMR data for structural confirmation be resolved?
- Methodological Answer :
- Dynamic Effects : Rotamers or tautomers (e.g., keto-enol) cause splitting in H NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals .
- 2D NMR : HSQC and HMBC correlate protons and carbons, resolving ambiguous assignments (e.g., distinguishing N-H from aromatic protons) .
- Computational Validation : Compare experimental C shifts with DFT-calculated values (software: Gaussian 16) to validate assignments .
Q. What strategies mitigate competing reactions during functionalization of the benzoxazole core?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) to direct substitution to the methoxy group .
- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 18 hours) and suppresses side reactions via uniform heating .
- Stoichiometric Control : Limit excess reagents (e.g., aldehydes) to prevent over-substitution at the 2,7-diamine positions .
Biological and Material Science Applications
Q. What are the potential biological applications of this compound derivatives?
- Methodological Answer :
- Antimicrobial Studies : Screen derivatives against Gram-positive bacteria (e.g., S. aureus) using MIC assays. Substituents at position 5 (e.g., Cl) enhance activity .
- Photodynamic Therapy : The methoxy group’s electron-donating properties enable light-activated interactions with DNA/RNA, as seen in phenoxazine analogs .
- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to kinase active sites (e.g., EGFR), validated via fluorescence quenching assays .
Table 3 : Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 5-Cl substituted | S. aureus | 12.5 | |
| Methoxy-phenyl | EGFR kinase | 8.7 |
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask method (pH 7.4 PBS) with HPLC quantification. Conflicting data may arise from crystallinity differences (amorphous vs. crystalline forms) .
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict solvent compatibility. Methoxy groups increase δP, favoring ethanol over acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
